7-Chloro-8-fluoro-1,6-naphthyridin-2(1H)-one
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Overview
Description
7-Chloro-8-fluoro-1,6-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-fluoro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:
Starting Material: A suitable naphthyridine derivative.
Chlorination: Introduction of the chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Fluorination: Introduction of the fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Cyclization: Formation of the naphthyridinone ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-8-fluoro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Formation of naphthyridinone derivatives.
Reduction: Formation of reduced naphthyridine compounds.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,6-naphthyridin-2(1H)-one: Lacks the fluorine atom.
8-Fluoro-1,6-naphthyridin-2(1H)-one: Lacks the chlorine atom.
1,6-Naphthyridin-2(1H)-one: Lacks both chlorine and fluorine atoms.
Uniqueness
7-Chloro-8-fluoro-1,6-naphthyridin-2(1H)-one is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H4ClFN2O |
---|---|
Molecular Weight |
198.58 g/mol |
IUPAC Name |
7-chloro-8-fluoro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-6(10)7-4(3-11-8)1-2-5(13)12-7/h1-3H,(H,12,13) |
InChI Key |
OSMUYEXRXXOJSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C(C(=NC=C21)Cl)F |
Origin of Product |
United States |
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